Chlorobenzene-d5

Catalog No.
S1492345
CAS No.
3114-55-4
M.F
C6H5Cl
M. Wt
117.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobenzene-d5

CAS Number

3114-55-4

Product Name

Chlorobenzene-d5

IUPAC Name

1-chloro-2,3,4,5,6-pentadeuteriobenzene

Molecular Formula

C6H5Cl

Molecular Weight

117.59 g/mol

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

MVPPADPHJFYWMZ-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)Cl

Synonyms

6-Chlorobenzene-1,2,3,4,5-d5; Chloropentadeuterobenzene; Perdeuteriochlorobenzene

Canonical SMILES

C1=CC=C(C=C1)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H]

The exact mass of the compound Chlorobenzene-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorobenzene-d5 (CAS: 3114-55-4) is a highly enriched, heavy-atom deuterated solvent and isotopic precursor characterized by its intermediate boiling point (132 °C) and strong solvating capacity for aromatic, halogenated, and polymeric compounds. In procurement contexts, it is primarily selected as a specialized NMR solvent for mid-to-high temperature acquisitions where standard aliphatic or low-boiling aromatic deuterated solvents fail to maintain sample solubility. Furthermore, its fully deuterated aromatic ring provides an exceptionally stable deuterium lock signal and a distinct, shifted residual proton profile that minimizes spectral overlap in the critical 7.0–7.5 ppm aromatic region compared to non-halogenated analogs [1].

Substituting Chlorobenzene-d5 with more common deuterated aromatics like Benzene-d6 (b.p. 80 °C) strictly limits the operational temperature of NMR experiments, leading to premature solvent boiling, lock signal loss, and the precipitation of high-molecular-weight polymers during extended acquisitions [1]. Conversely, substituting with heavier halogenated solvents such as 1,2-Dichlorobenzene-d4 (b.p. 180 °C) introduces severe sample recovery bottlenecks; the extremely low volatility of ODCB-d4 requires harsh, prolonged vacuum heating that frequently degrades sensitive organometallic complexes and conjugated polymers post-analysis [2]. Chlorobenzene-d5 is uniquely required when a workflow demands both elevated thermal solubility (>100 °C) and non-destructive, moderate-vacuum sample recovery.

Extended Thermal Window for Polymer and Complex Solubility

For the structural characterization of rigid conjugated polymers and polyolefins, maintaining solubility during prolonged NMR acquisition is critical. Chlorobenzene-d5 provides a significantly wider thermal operating window compared to standard Benzene-d6, allowing stable acquisitions at temperatures up to 120 °C without pressurization. This prevents the line-broadening and precipitation artifacts observed when using lower-boiling substitutes[1].

Evidence DimensionMaximum practical unpressurized NMR acquisition temperature
Target Compound Data~120 °C (b.p. 132 °C)
Comparator Or BaselineBenzene-d6: ~70 °C (b.p. 80 °C)
Quantified Difference+50 °C extended thermal operational window
ConditionsStandard 5mm NMR tube acquisitions of semi-crystalline polymers

Enables high-resolution NMR of poorly soluble macromolecules that would otherwise precipitate in standard deuterated solvents.

Post-Acquisition Sample Recovery Efficiency

In synthetic workflows where the deuterated solvent must be removed to recover high-value analytes, Chlorobenzene-d5 offers a highly favorable volatility profile compared to 1,2-Dichlorobenzene-d4 (ODCB-d4). Its vapor pressure allows for efficient removal via standard rotary evaporation at moderate bath temperatures, whereas ODCB-d4 requires deep vacuum and extended heating, risking thermal degradation of the recovered product [1].

Evidence DimensionVapor Pressure at 20 °C
Target Compound Data12 hPa
Comparator Or Baseline1,2-Dichlorobenzene-d4 (ODCB-d4): 1.3 hPa
Quantified Difference~9.2x higher volatility at ambient conditions
ConditionsPost-NMR solvent evaporation under standard laboratory vacuum

Drastically reduces processing time and prevents thermal degradation of sensitive organometallic compounds during solvent removal.

Isotopic Purity and Aromatic Signal Resolution

High-quality Chlorobenzene-d5 ensures minimal residual proton interference in the aromatic region. Compared to the use of non-halogenated solvents, the distinct electron-withdrawing effect of the chlorine atom shifts the residual proton signals into a defined multiplet (7.14, 7.19, 7.30 ppm), providing a clearer spectral window for analyzing specific aromatic analytes that would otherwise be obscured by the intense, overlapping singlet of Benzene-d6 (7.16 ppm) [1].

Evidence DimensionResidual proton signal distribution
Target Compound DataMultiplet distribution (7.14, 7.19, 7.30 ppm)
Comparator Or BaselineBenzene-d6: Intense overlapping singlet at 7.16 ppm
Quantified DifferenceShifted and split residual signals reducing single-point spectral obscuration
Conditions1H NMR spectroscopy of aromatic small molecules at 298 K

Prevents critical analyte signals in the 7.15-7.18 ppm range from being buried under the solvent peak, improving quantitative integration accuracy.

High-Temperature NMR of Conjugated Polymers

Chlorobenzene-d5 is the preferred solvent for the structural elucidation of rigid conjugated polymers and polyolefins that require sustained temperatures above 100 °C to remain in solution, directly leveraging its 132 °C boiling point to prevent precipitation during extended 13C and 2D NMR acquisitions[1].

Non-Destructive Organometallic Catalyst Characterization

In the analysis of thermally sensitive transition-metal complexes, Chlorobenzene-d5 provides the necessary solvating power of a halogenated aromatic while allowing for safe, moderate-vacuum solvent removal post-acquisition, avoiding the degradation risks associated with heavier solvents like ODCB-d4[2].

Mechanistic Studies Involving Aromatic C-H Activation

Utilized as both a stable solvent matrix and a heavy-atom isotopic probe in transition-metal catalyzed cross-coupling mechanism elucidation, where its high C-D bond dissociation energy provides a stable baseline for kinetic isotope effect (KIE) measurements without the spectral interference seen in non-halogenated analogs [3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

3114-55-4

Wikipedia

Chlorobenzene-D5

Dates

Last modified: 08-15-2023

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